Sodium 4-iodobenzene-1-sulfinate
Overview
Description
Sodium 4-iodobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H4INaO2S. It is a sodium salt of 4-iodobenzenesulfinic acid and is commonly used in organic synthesis as a versatile building block for various chemical reactions . This compound is particularly valuable due to its ability to introduce sulfonyl and iodophenyl groups into target molecules, making it a useful reagent in the synthesis of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-iodobenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-iodobenzenesulfonyl chloride with sodium sulfite under basic conditions . The reaction typically proceeds as follows:
C6H4ISO2Cl+Na2SO3→C6H4ISO2Na+NaCl
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization and drying to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-iodobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodophenyl group is replaced by other nucleophiles.
Oxidation Reactions: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfides.
Scientific Research Applications
Sodium 4-iodobenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-iodobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can donate electrons, while the iodophenyl group can accept electrons, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Sodium benzenesulfinate: Similar in structure but lacks the iodine atom.
Sodium toluenesulfinate: Contains a methyl group instead of an iodine atom.
Sodium methanesulfinate: Contains a single carbon atom instead of a benzene ring.
Uniqueness: Sodium 4-iodobenzene-1-sulfinate is unique due to the presence of both the sulfinic acid and iodophenyl groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its analogs .
Properties
IUPAC Name |
sodium;4-iodobenzenesulfinate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILVFSMKWWTVRT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])I.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INaO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.